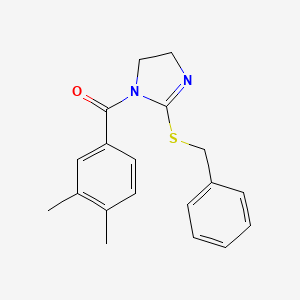

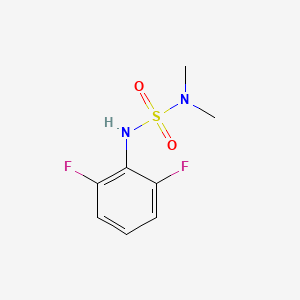

![molecular formula C20H18ClN5O B2444713 7-(4-chlorophenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538317-34-9](/img/structure/B2444713.png)

7-(4-chlorophenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-(4-chlorophenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Pyrimidine and its derivatives have been described with a wide range of biological potential .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed efficient synthetic routes to create a series of triazolopyrimidine derivatives, including compounds with the 7-(4-chlorophenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide structure. These methods often involve multicomponent reactions, showcasing the versatility of the triazolopyrimidine scaffold in chemical synthesis. For instance, a study highlighted the synthesis of similar triazolopyrimidines using Biginelli protocol, characterized by various spectroscopic techniques, and evaluated for antimicrobial and antioxidant activities (V. P. Gilava, P. Patel, H. Ram, & J. H. Chauhan, 2020).

Biological Activity

The antimicrobial and antituberculous activities of triazolopyrimidine derivatives have been extensively studied. These compounds exhibit promising biological activities, making them potential candidates for drug development. A notable research focused on the synthesis of structural analogs of triazolopyrimidines, evaluating their tuberculostatic activity and analyzing structure-activity relationships (Y. Titova, E. Filatova, O. Fedorova, G. Rusinov, & V. Charushin, 2019). Another study synthesized a series of triazolopyrimidine derivatives and assessed their antimicrobial efficacy, further demonstrating the compound's potential in addressing infectious diseases (W. R. Abdel-Monem, 2010).

Supramolecular Chemistry

The triazolopyrimidine core also finds applications in supramolecular chemistry, where its derivatives are used to construct complex molecular assemblies. Research into the dihydropyrimidine-2,4-(1H,3H)-dione functionality, which is closely related to triazolopyrimidines, revealed its suitability for forming novel crown-containing hydrogen-bonded supramolecular assemblies. These findings open up possibilities for the use of triazolopyrimidine derivatives in the design of new materials and molecular devices (M. Fonari, Y. Simonov, Y. Chumakov, G. Bocelli, Edward V. Ganin, & A. А. Yavolovskii, 2004).

Properties

IUPAC Name |

7-(4-chlorophenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5O/c1-11-4-3-5-14(10-11)19-24-20-23-12(2)16(18(22)27)17(26(20)25-19)13-6-8-15(21)9-7-13/h3-10,17H,1-2H3,(H2,22,27)(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFUCNUOSIGLSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2444638.png)

![N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclopropanecarboxamide](/img/structure/B2444639.png)

![({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine dihydrochloride](/img/structure/B2444642.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2444643.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2444644.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2444647.png)

![3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B2444649.png)